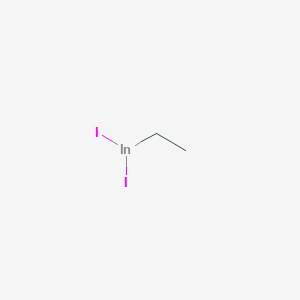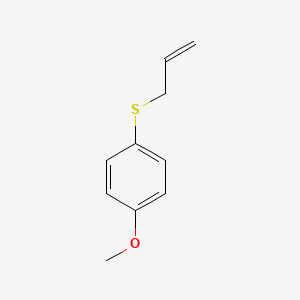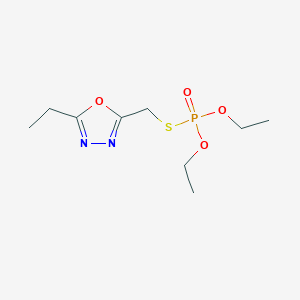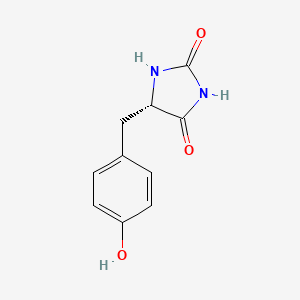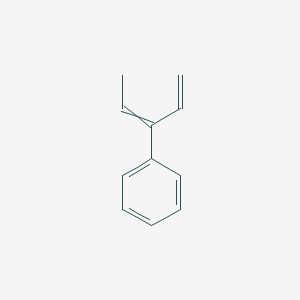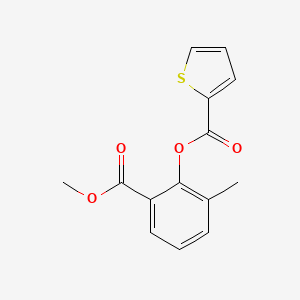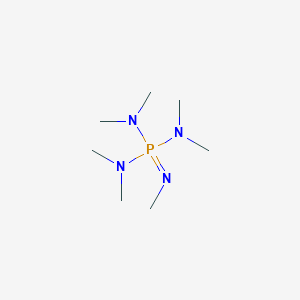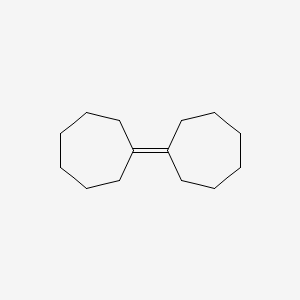
Cycloheptane, cycloheptylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane, cycloheptylidene- is an organic compound with the molecular formula C₁₄H₂₄. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing one or more rings of carbon atoms. Cycloheptane, cycloheptylidene- is characterized by a seven-membered carbon ring with a double bond, making it a unique structure among cycloalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane, cycloheptylidene- can be synthesized through various methods. One common approach involves the hydrogenation of cyclooctatetraene, which is a seven-membered non-benzenoid aromatic compound. This reaction typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of cycloheptane, cycloheptylidene- often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cycloheptane, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen, converting the double bond to a single bond.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated cycloalkanes and other substituted derivatives.
Scientific Research Applications
Cycloheptane, cycloheptylidene- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: Cycloheptane, cycloheptylidene- is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptane, cycloheptylidene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Cyclohexane: A six-membered cycloalkane with similar chemical properties but a different ring size.
Cyclooctane: An eight-membered cycloalkane with a larger ring structure.
Cyclopentane: A five-membered cycloalkane with a smaller ring size.
Uniqueness: Cycloheptane, cycloheptylidene- is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical and physical properties. This makes it an interesting compound for research and industrial applications .
Properties
CAS No. |
51175-34-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
cycloheptylidenecycloheptane |
InChI |
InChI=1S/C14H24/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-12H2 |
InChI Key |
JPWJQIKXWASNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C2CCCCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
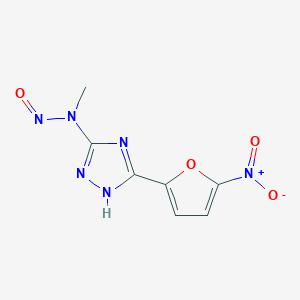
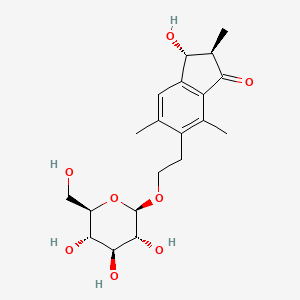
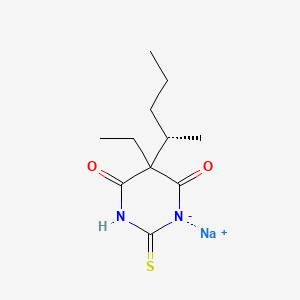
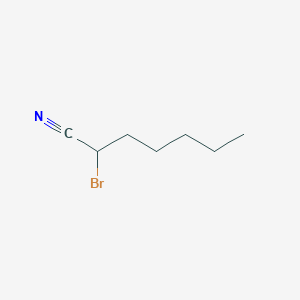
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
